Tris(2,6-dimethoxyphenyl)phosphine

説明

Fundamental Structural Characteristics

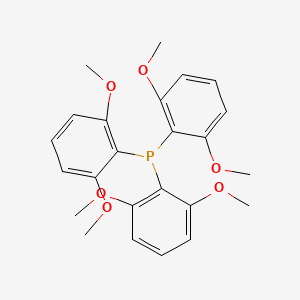

Tris(2,6-dimethoxyphenyl)phosphine exhibits a distinctive molecular architecture built upon a central phosphorus atom bonded to three substituted aromatic rings. The compound possesses the molecular formula C24H27O6P, with a molecular weight of 442.44 g/mol. The structural representation can be expressed through its SMILES notation as COc1cccc(OC)c1P(c2c(OC)cccc2OC)c3c(OC)cccc3OC, which illustrates the systematic arrangement of methoxy groups at the 2,6-positions of each phenyl ring. This substitution pattern creates a highly sterically hindered environment around the phosphorus center, significantly influencing the compound's reactivity and coordination behavior.

The InChI key CMLWFCUAXGSMBB-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure. The compound belongs to the category of aromatic heterocycles and aromatic cyclic structures, reflecting its classification within organophosphorus chemistry. Each of the three phenyl rings carries two methoxy substituents, positioned ortho to the phosphorus attachment point, creating significant steric bulk that influences both the electronic properties and spatial arrangement of the molecule.

Stereochemical Considerations and Electronic Effects

The stereochemical features of this compound are fundamentally influenced by the presence of six methoxy groups strategically positioned at the 2,6-positions of each aromatic ring. These substituents create substantial steric hindrance around the phosphorus center while simultaneously providing electron-donating effects through their oxygen atoms. Research has demonstrated that the P···O interatomic distances range from 2.794 to 3.189 Å, which are shorter than the sum of van der Waals radii, implying direct electron-donative interactions from the methoxy oxygen atoms to the phosphorus atom.

The electronic influence of the methoxy substituents significantly affects the phosphorus center's reactivity profile. The electron-donating nature of these groups increases the electron density at phosphorus, making it more nucleophilic compared to unsubstituted triphenylphosphine derivatives. This electronic modification has been shown to influence reaction rates and selectivity in various chemical transformations, with measurements indicating that the rate of reactions decreases in specific orders related to the electronic effects of the substituents.

The three-dimensional arrangement of the molecule creates a propeller-like structure, where the three substituted phenyl rings adopt specific orientational preferences to minimize steric interactions between adjacent methoxy groups. This conformational preference has significant implications for the compound's ability to act as a ligand in coordination chemistry and its effectiveness in various catalytic processes.

特性

IUPAC Name |

tris(2,6-dimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLWFCUAXGSMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370382 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85417-41-0 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The synthesis of tris(2,6-dimethoxyphenyl)phosphine typically follows a nucleophilic substitution approach on phosphorus halides or via metalation of the corresponding aryl precursors followed by reaction with phosphorus electrophiles. The key challenge is to introduce the sterically hindered 2,6-dimethoxyphenyl groups efficiently while maintaining high purity and yield.

Preparation via Aryllithium or Grignard Reagents

- Step 1: Preparation of 2,6-dimethoxyphenylmetal reagents (aryllithium or Grignard reagents) by metal-halogen exchange or direct metalation of 2,6-dimethoxybromobenzene or 2,6-dimethoxychlorobenzene.

- Step 2: Reaction of the arylmetal reagent with phosphorus trichloride (PCl3) or phosphorus tribromide (PBr3) to form this compound after hydrolysis and purification.

- Low temperatures (-78 °C to 0 °C) are often employed during metalation to avoid side reactions.

- Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether are preferred.

- The reaction with PCl3 is typically conducted under inert atmosphere (nitrogen or argon).

- High selectivity for P–C bond formation.

- Good yields (often >70%) with proper control of reaction conditions.

- Sensitive to moisture and air.

- Requires handling of reactive organometallic intermediates.

Direct Coupling Using Transition Metal Catalysis

Recent advances have explored transition-metal-catalyzed cross-coupling reactions to prepare triarylphosphines, including this compound.

- Use of palladium or nickel catalysts to couple 2,6-dimethoxyaryl halides with secondary phosphines or phosphorus sources.

- Ligand and base selection is critical to achieve high conversion.

- Coupling of 2,6-dimethoxyphenyl bromide with secondary phosphine under Pd-catalysis in the presence of a base such as potassium carbonate in solvents like toluene or dioxane.

- Milder reaction conditions.

- Avoids use of highly reactive organolithium or Grignard reagents.

- Catalyst cost and sensitivity.

- Optimization required for sterically hindered substrates like 2,6-dimethoxyphenyl groups.

Phosphine Formation via Phosphorus Halide Substitution with Phenolates

An alternative route involves the nucleophilic substitution of phosphorus halides by phenolate ions derived from 2,6-dimethoxyphenol.

- Generation of 2,6-dimethoxyphenolate by deprotonation of 2,6-dimethoxyphenol with a strong base (e.g., potassium hydroxide).

- Reaction of the phenolate with phosphorus trichloride or hexachlorocyclotriphosphazene derivatives to form this compound or related phosphazene compounds.

- Purification by washing and recrystallization.

- This method is more common for phosphazene derivatives but can be adapted for phosphines.

- Requires careful control of stoichiometry and reaction temperature.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aryllithium/Grignard with PCl3 | 2,6-dimethoxybromobenzene, PCl3 | -78 °C to 0 °C, inert atmosphere | 70–85 | High selectivity, well-established | Sensitive to moisture, handling reactive intermediates |

| Transition Metal Catalyzed Cross-Coupling | 2,6-dimethoxyaryl halide, Pd catalyst, secondary phosphine | Mild heating, base, inert atmosphere | 60–80 | Mild conditions, avoids organometallics | Catalyst cost, optimization needed |

| Phenolate Substitution on PCl3 | 2,6-dimethoxyphenol, KOH, PCl3 | Room temperature to reflux | 50–75 | Simpler reagents, scalable | Limited reports for pure phosphine, side reactions possible |

Research Findings and Notes

- The preparation of this compound via organometallic routes is the most commonly reported and reliable method in the literature, providing high purity products confirmed by NMR (¹H, ³¹P, ¹³C) and elemental analysis.

- Transition metal catalysis methods are emerging alternatives that reduce the need for highly reactive organometallic reagents, though steric hindrance from the 2,6-dimethoxy groups can reduce coupling efficiency.

- Phenolate substitution methods have been more extensively studied for phosphazene analogs but show potential for phosphine synthesis with further optimization.

- Solvent choice (e.g., THF, toluene) and reaction temperature critically impact the reaction kinetics and product crystallinity.

- Purification typically involves filtration, washing with methanol or similar solvents, and drying under vacuum to obtain crystalline solids.

化学反応の分析

Types of Reactions: Tris(2,6-dimethoxyphenyl)phosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, often in the presence of metal catalysts.

Substitution: It can undergo substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various metal complexes and halides are used as reagents.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine derivatives.

Substitution: New metal-phosphine complexes.

科学的研究の応用

Catalytic Applications

1.1 Oxa-Michael Reactions

Tris(2,6-dimethoxyphenyl)phosphine has been shown to act as a highly effective Lewis base catalyst in oxa-Michael reactions. It outperforms other arylphosphines and is comparable to the benchmark phosphazene base P2-tBu under concentrated conditions. In these reactions, it facilitates the polymerization of diacrylates and diols, leading to high molecular weight products and demonstrating its potential in producing polymers with desirable properties .

1.2 Hydroalkynylation and Aza-Morita-Baylis-Hillman Reactions

This phosphine is utilized in the preparation of chiral building blocks through hydroalkynylation reactions. Additionally, it plays a crucial role in three-component aza-Morita-Baylis-Hillman reactions, which are vital for synthesizing nitrogen-containing heterocycles .

1.3 Epoxide Reactions

this compound reacts readily with various epoxides, yielding products that can be further transformed into valuable chemicals. This reaction occurs efficiently at room temperature in alcoholic solvents, demonstrating its utility in synthetic organic chemistry .

Polymer Chemistry

2.1 Group Transfer Polymerization

The compound has been successfully employed in group transfer polymerization processes, showcasing its ability to generate high-performance polymers. The use of this compound as a catalyst leads to polymers with controlled architectures and functionalities, which are essential for advanced material applications .

2.2 Curing of Epoxy Resins

In the formulation of epoxy-phenol resins, this compound serves as an effective curing agent. Its catalytic properties enhance the cross-linking process, resulting in materials with improved thermal and mechanical properties .

Synthesis of Functional Materials

This compound is also involved in the synthesis of functional materials such as alkali-stable phosphonium cations used in hydroxide exchange membranes. These membranes are crucial for applications in fuel cells and other electrochemical devices .

Case Studies

作用機序

The mechanism of action of tris(2,6-dimethoxyphenyl)phosphine primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic processes. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating reactions such as cross-coupling and hydrogenation .

類似化合物との比較

Comparison with Structurally Similar Phosphines

Steric and Electronic Effects

The 2,6-dimethoxy substitution pattern distinguishes Tris(2,6-dimethoxyphenyl)phosphine from related phosphines:

| Compound | Substituent Positions | Steric Hindrance | Electronic Effects |

|---|---|---|---|

| This compound | 2,6-OMe | High | Moderate electron donation |

| Tris(2-methoxyphenyl)phosphine | 2-OMe | Moderate | Moderate electron donation |

| Tris(4-methoxyphenyl)phosphine | 4-OMe | Low | Strong electron donation |

| Tris(2,4,6-trimethoxyphenyl)phosphine | 2,4,6-OMe | Very High | Strong electron donation |

- Steric Impact : The 2,6-dimethoxy groups create a cone-like structure around phosphorus, limiting substrate accessibility. This contrasts with less hindered analogs like tris(4-methoxyphenyl)phosphine .

- Electronic Impact : Methoxy groups donate electron density via resonance, but the 2,6-positions reduce conjugation compared to 4-methoxy derivatives .

Catalytic Performance in Palladium-Mediated Reactions

This compound exhibits variable efficacy depending on reaction requirements:

Table 1: Yields in Palladium-Catalyzed Aryne Annulation

| Entry | Ligand | Yield (%) |

|---|---|---|

| 12 | Tris(2,4,6-trimethoxyphenyl)phosphine | 40 |

| 13 | This compound | 75 |

| 14 | Tris(2-methoxyphenyl)phosphine | 84 |

- Key Insight : Tris(2-methoxyphenyl)phosphine (Entry 14) outperforms this compound (Entry 13) due to reduced steric hindrance, enabling higher yields. However, the 2,6-dimethoxy derivative remains superior to the overly bulky 2,4,6-trimethoxy analog (Entry 12).

Enantioselective Catalysis

In ProPhenol-catalyzed diynylation reactions, this compound oxide provided lower enantiomeric excess (57% ee) compared to triphenylphosphine oxide (TPPO, 90% ee), highlighting steric limitations in asymmetric environments .

Coordination Chemistry

This compound forms 1:1 adducts with HgX₂ (X = Cl, Br, I), whereas less hindered phosphines (e.g., triphenylphosphine) often form 1:2 complexes. This steric control prevents additional ligand binding, a property critical for designing selective metal complexes .

生物活性

Tris(2,6-dimethoxyphenyl)phosphine (TDMPP), a phosphine compound with the chemical formula CHOP and CAS number 85417-41-0, has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms, and implications for future research.

- Molecular Weight : 442.44 g/mol

- Boiling Point : Not available

- Solubility : Moderately soluble in organic solvents

- Log P (Octanol/Water Partition Coefficient) : Ranges from 3.5 to 5.78, indicating good lipophilicity which may influence its biological interactions .

This compound acts primarily as a Lewis base, facilitating various chemical reactions by donating electron pairs. Its catalytic properties have been explored in several studies:

- Catalytic Activity : TDMPP has shown significant efficacy in catalyzing oxa-Michael reactions, outperforming other arylphosphines under specific conditions. This activity suggests potential applications in polymerization processes and organic synthesis .

- Inhibition of Enzymatic Activity : It has been noted that TDMPP can inhibit certain cytochrome P450 enzymes (specifically CYP2D6), which is crucial for drug metabolism. This inhibition could lead to drug-drug interactions and altered pharmacokinetics in therapeutic settings .

Case Study: Estrogenic Activity

A recent study investigated the effects of TDMPP on sexual differentiation in zebrafish models. The findings indicated that exposure to TDMPP resulted in feminization effects, primarily through interference with estrogen receptors 2a and 2b:

- Experimental Setup : Zebrafish were exposed to varying concentrations of TDMPP (0.5 and 5 μM) from 15 days post-fertilization for a total of 105 days.

- Results :

Table 1: Summary of Biological Activities

Implications for Future Research

The biological activities exhibited by TDMPP highlight its potential as a versatile compound in both industrial applications and pharmacological research:

- Pharmaceutical Development : Understanding the inhibition profiles of TDMPP can guide the development of safer pharmaceuticals by avoiding adverse drug interactions.

- Environmental Impact Studies : Given its estrogenic effects, further investigation into the environmental persistence and bioaccumulation of TDMPP is warranted, especially considering its presence as a contaminant in aquatic systems.

Q & A

Q. Q1: What are the key structural features of Tris(2,6-dimethoxyphenyl)phosphine that influence its reactivity?

A: The compound’s structure features a central phosphorus atom bonded to three 2,6-dimethoxyphenyl groups. X-ray crystallography reveals an average P–C bond length of 1.844 Å and C–P–C bond angles averaging 104.4°, slightly larger than triphenylphosphine (103.0°) . The methoxy groups at the 2,6-positions create steric bulk and electronic effects: the aromatic rings are tilted relative to the P center, with one ring nearly perpendicular to the P–C plane. This geometry enhances Lewis basicity and stabilizes transition-metal complexes by preventing ligand dissociation .

Q. Q2: How is this compound synthesized, and what purity considerations are critical for catalytic applications?

A: Synthesis typically involves reacting phosphorus trichloride with 2,6-dimethoxyphenyl Grignard reagents under anhydrous conditions. Purification is achieved via recrystallization from acetone or ethanol. Purity (>97%) is essential for catalytic performance, as trace impurities (e.g., oxidized phosphine oxide) can deactivate metal catalysts. Analytical methods include P NMR (δ ~ -6 ppm for pure phosphine) and HPLC with UV detection at 254 nm .

Q. Q3: What are the primary applications of this phosphine in homogeneous catalysis?

A: It serves as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nickel-mediated C–O bond activations. The methoxy groups enhance electron donation to metals, stabilizing low-oxidation-state intermediates. For example, in carboformylation of alkynes, its hemi-labile methoxy groups allow substrate coordination while maintaining catalyst stability .

Advanced Research Questions

Q. Q4: How do steric and electronic properties of this compound compare to other triarylphosphines in enantioselective catalysis?

A: Compared to triphenylphosphine (TPP), this ligand exhibits higher steric bulk (Tolman cone angle: ~170° vs. TPP’s 145°) and stronger electron-donating capacity (pKa ~10 vs. TPP’s 2.7) due to methoxy substituents . In asymmetric diynylation of aldehydes, however, its phosphine oxide derivative provided lower enantiomeric excess (57% ee) than TPPO (82% ee), likely due to excessive steric hindrance impeding substrate alignment .

Q. Q5: What experimental strategies mitigate air sensitivity during handling of this phosphine?

A: The compound is air-sensitive, gradually oxidizing to phosphine oxide. Best practices include:

Q. Q6: How does the ligand’s electronic profile affect catalytic activity in CO insertion reactions?

A: In Pd-catalyzed carboformylation, the methoxy groups stabilize Pd–CO intermediates by donating electron density, lowering the activation barrier for CO insertion. Comparative studies with BISBI (a bidentate phosphine) showed this compound’s superior activity for bulky acyl chlorides due to its monodentate flexibility and steric protection of the metal center .

Data Contradiction and Analysis

Q. Q7: Conflicting reports exist on the ligand’s efficacy in asymmetric catalysis. How can researchers reconcile these discrepancies?

A: In some systems (e.g., proline-based diynylation), the phosphine oxide derivative underperformed due to steric mismatching with the chiral catalyst . However, in Pd-catalyzed cross-couplings, the parent phosphine excels due to its balance of steric bulk and electronic donation. Researchers should:

- Compare reaction conditions (e.g., solvent polarity, metal/ligand ratio).

- Characterize catalyst speciation (e.g., via XAS or P NMR) to identify active species.

- Screen substituent effects (e.g., replacing methoxy with methyl groups) to optimize steric/electronic balance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。